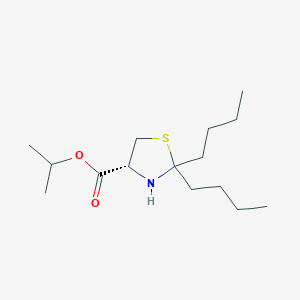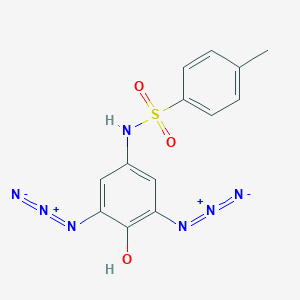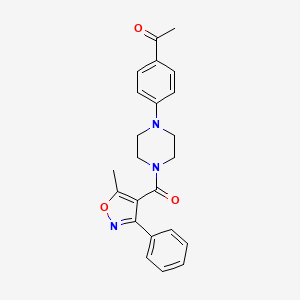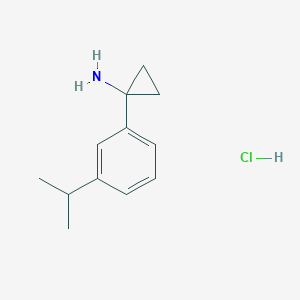
propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms This particular compound is characterized by its unique structure, which includes a propan-2-yl group and two butyl groups attached to the thiazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of a thiazolidine derivative with propan-2-yl and butyl groups under controlled conditions. One common method involves the use of thiazolidine-4-carboxylic acid as a starting material, which is then reacted with propan-2-yl bromide and dibutylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the propan-2-yl or butyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions at low temperatures.
Substitution: Alkyl halides, nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various alkylated or substituted derivatives
科学研究应用
Propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate can be compared with other thiazolidine derivatives to highlight its uniqueness:
Similar Compounds: Thiazolidine-4-carboxylic acid, 2,2-dibutyl-1,3-thiazolidine, propan-2-yl thiazolidine derivatives.
Uniqueness: The presence of both propan-2-yl and dibutyl groups in the structure of this compound imparts unique chemical and biological properties, making it distinct from other thiazolidine derivatives. Its specific configuration and functional groups contribute to its potential as a versatile compound in various research fields.
属性
CAS 编号 |
920758-07-2 |
|---|---|
分子式 |
C15H29NO2S |
分子量 |
287.5 g/mol |
IUPAC 名称 |
propan-2-yl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C15H29NO2S/c1-5-7-9-15(10-8-6-2)16-13(11-19-15)14(17)18-12(3)4/h12-13,16H,5-11H2,1-4H3/t13-/m0/s1 |
InChI 键 |
IVSATFDQWKEQEV-ZDUSSCGKSA-N |
手性 SMILES |
CCCCC1(N[C@@H](CS1)C(=O)OC(C)C)CCCC |
规范 SMILES |
CCCCC1(NC(CS1)C(=O)OC(C)C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione](/img/structure/B12622380.png)

![2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12622394.png)
![2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12622398.png)

![4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12622406.png)


![3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12622423.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol](/img/structure/B12622429.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate](/img/structure/B12622442.png)

![1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12622464.png)
![5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole](/img/structure/B12622477.png)
